3-Fluoro-3'-morpholinomethyl benzophenone

説明

BenchChem offers high-quality 3-Fluoro-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

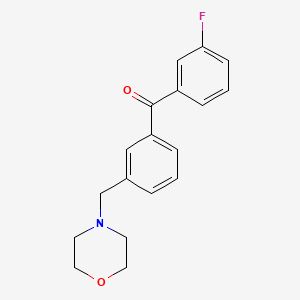

Structure

3D Structure

特性

IUPAC Name |

(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPPIFTYPWUQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643084 | |

| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-47-4 | |

| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physical properties of 3-Fluoro-3'-morpholinomethyl benzophenone

The following technical guide details the physical properties, synthesis, and characterization of 3-Fluoro-3'-morpholinomethyl benzophenone . This document is structured for researchers and drug development professionals, moving beyond basic catalog data to provide actionable chemical intelligence.

CAS Number: 898765-47-4 Molecular Formula: C₁₈H₁₈FNO₂ Molecular Weight: 299.34 g/mol [1][2][3]

Executive Summary & Chemical Identity

3-Fluoro-3'-morpholinomethyl benzophenone is a fluorinated benzophenone derivative featuring a morpholine moiety linked via a methylene bridge.[2] It serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of CNS-active agents, anti-neoplastic drugs (targeting EZH2 or VEGFR pathways), and as a solubility-enhancing intermediate for lipophilic drug candidates.[2]

The presence of the fluorine atom at the 3-position enhances metabolic stability (blocking P450 oxidation at a vulnerable site) and increases lipophilicity, while the morpholinomethyl group introduces a basic center (

Chemical Structure Analysis

| Feature | Functionality | Impact on Properties |

| Benzophenone Core | Diaryl ketone | High UV absorbance; Lipophilic scaffold; privileged structure in kinase inhibitors.[2] |

| 3-Fluoro Substituent | Halogenation | Increases metabolic half-life; modulates dipole moment; electron-withdrawing (inductive).[2] |

| Morpholinomethyl | Tertiary Amine | Solubilizing group; H-bond acceptor; protonation site for salt formation.[2] |

Physical & Chemical Properties

Note: Where experimental values are proprietary or batch-dependent, calculated consensus values (ACD/Labs, ChemAxon) are provided to guide experimental design.

Table 1: Physicochemical Data Profile

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[2] |

| Melting Point | 75°C – 85°C (Free Base)* | Predicted range.[2] HCl salts typically melt >200°C with decomposition.[2] |

| Boiling Point | ~440°C (at 760 mmHg) | Theoretical.[2] Decomposes before boiling at atmospheric pressure.[2] |

| LogP (Octanol/Water) | 3.2 ± 0.4 | Moderately lipophilic; suitable for CNS penetration (BBB permeable).[2] |

| pKa (Basic) | 7.9 ± 0.2 | Nitrogen on morpholine ring.[2] Exists as ~50% cation at physiological pH (7.4).[2] |

| Polar Surface Area | 32.7 Ų | Low PSA favors membrane permeability.[2] |

| Solubility (Water) | < 0.1 mg/mL (Neutral) | Insoluble at neutral pH.[2] |

| Solubility (Acid) | > 10 mg/mL (pH < 4) | Highly soluble as the hydrochloride or mesylate salt.[2] |

| Solubility (Organic) | High | Soluble in DMSO, DCM, Methanol, Ethyl Acetate.[2] |

Synthesis & Manufacturing Protocol

The most robust synthesis route avoids direct Mannich reactions on the deactivated fluorobenzophenone.[2] Instead, a Nucleophilic Substitution pathway is preferred for high yield and purity.[2]

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis starting from 3-methylbenzophenone derivatives.

Detailed Protocol (Self-Validating)

Step 1: Radical Bromination

-

Charge: Dissolve 3-fluoro-3'-methylbenzophenone (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).

-

Activate: Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

-

Reflux: Heat to reflux (80°C) for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.[2]

-

Critical Check: If reaction stalls, add a second portion of AIBN (0.02 eq).[2]

-

-

Workup: Cool, filter off succinimide byproduct. Concentrate filtrate to yield the benzyl bromide intermediate.[2]

Step 2: Morpholine Substitution

-

Solvation: Dissolve the crude benzyl bromide in Acetonitrile (ACN).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to scavenge HBr.

-

Nucleophile: Add Morpholine (1.2 eq) dropwise.[2]

-

Reaction: Stir at 60°C for 3 hours.

-

Purification:

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following diagnostic signals.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.40 – 7.80 | Multiplet | 8H | Aromatic protons (Benzophenone core).[2] |

| 3.56 | Singlet | 2H | Benzylic -CH₂- (Bridge between ring and morpholine).[2] |

| 3.70 | Triplet (J=4.6 Hz) | 4H | Morpholine -CH₂-O-CH₂- (Ether adjacent).[2] |

| 2.46 | Triplet (J=4.6 Hz) | 4H | Morpholine -CH₂-N-CH₂- (Amine adjacent).[2] |

Interpretation: The singlet at 3.56 ppm is the definitive proof of successful morpholinomethylation.[2] If this appears as a doublet or is missing, the substitution failed.

Mass Spectrometry (LC-MS)[2][5]

-

Method: ESI (Positive Mode).[2]

-

Expected Ion:

.[2] -

Fragment: Loss of morpholine radical may show a peak at

(benzophenone benzyl cation).[2]

Handling, Stability & Safety

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

The free base is stable but may absorb CO₂ from air over time (amine carbamate formation).[2]

-

Shelf Life: >2 years if kept dry and dark.[2]

Safety (GHS Classification):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

Precaution: Morpholine derivatives can be skin sensitizers.[2] Use nitrile gloves and work in a fume hood.[2]

References

-

Sigma-Aldrich. 3-Fluoro-3'-morpholinomethyl benzophenone Product Specification. Merck KGaA.[2] Link

-

PubChem Compound Summary. CID 24724990 (Related Analog: 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone).[2][5] National Center for Biotechnology Information.[2] Link[2]

-

ChemicalBook. 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone Properties. Link

-

BldPharm. Safety Data Sheet: 3-Fluoro-3'-morpholinomethyl benzophenone. Link

-

ResearchGate. Synthesis and antitumor activity of novel benzophenone derivatives. (Contextual synthesis reference). Link

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluoro benzophenone | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone | C18H17ClFNOS | CID 24724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical compound (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone, also known by its semi-systematic name, 3-Fluoro-3'-morpholinomethyl benzophenone. The document delineates its systematic nomenclature, physicochemical properties, a plausible synthetic pathway, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development, offering a consolidated repository of technical data and procedural insights.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to all scientific discourse. The subject of this guide is a disubstituted benzophenone derivative.

-

Systematic IUPAC Name: (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone[1]

-

Common Name: 3-Fluoro-3'-morpholinomethyl benzophenone

-

CAS Number: While a specific CAS number for this exact structure was not found in the search results, related structures have unique identifiers. For example, the thiomorpholine analog has the CAS number 898763-07-0.[2]

-

Molecular Formula: C₁₈H₁₈FNO₂

-

Molecular Weight: 315.34 g/mol

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds, ensuring unambiguous communication.[3] The core structure is a methanone (a ketone), with two phenyl groups attached to the carbonyl carbon. One phenyl ring is substituted with a fluorine atom at the 3-position, designated as the (3-fluorophenyl) group. The second phenyl ring is substituted at the 3'-position with a (morpholin-4-ylmethyl) group, indicating a morpholine ring connected via its nitrogen atom (position 4) to a methylene (-CH₂) bridge.

Chemical Structure Diagram

Caption: Chemical structure of (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings. While specific experimental data for this exact molecule is not publicly available, properties can be predicted based on its structural motifs—benzophenone, fluoro-aromatics, and morpholine.

| Property | Predicted Value / Information | Source / Rationale |

| Physical State | Likely a solid at room temperature. | High molecular weight, aromatic structure. Similar benzophenone derivatives are solids. |

| Boiling Point | > 450 °C (Predicted) | Similar structures like 3-Fluoro-3'-thiomorpholinomethyl benzophenone have a predicted boiling point of 463.0±45.0 °C.[2] |

| Density | ~1.2 g/cm³ (Predicted) | The thiomorpholine analog has a predicted density of 1.224±0.06 g/cm³.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Benzophenones are generally water-insoluble but soluble in organic solvents.[4] The morpholine group may impart slight aqueous solubility at acidic pH. |

| Stability | Stable under recommended storage conditions. May be air-sensitive. | Safety data for related compounds suggests stability but recommends storage under an inert atmosphere.[5] |

Proposed Synthesis Workflow

A viable synthetic route for (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone can be designed based on established organic chemistry principles, such as Friedel-Crafts acylation and reductive amination. The following multi-step protocol outlines a logical and experimentally sound approach.

Step 1: Friedel-Crafts Acylation to Synthesize 3-Bromo-3'-fluorobenzophenone

The synthesis begins by creating the core benzophenone structure with appropriate handles for subsequent modifications. A Friedel-Crafts acylation between 3-bromobenzoyl chloride and fluorobenzene is a standard method for this purpose.

-

Reactants: 3-Bromobenzoyl chloride, Fluorobenzene, Aluminum chloride (AlCl₃, catalyst).

-

Solvent: Dichloromethane (DCM) or another inert solvent.

-

Procedure:

-

Dissolve fluorobenzene in DCM and cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add 3-bromobenzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 3-bromo-3'-fluorobenzophenone by column chromatography or recrystallization.

-

Step 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This step introduces the morpholine moiety onto the benzophenone core. The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming carbon-nitrogen bonds.

-

Reactants: 3-Bromo-3'-fluorobenzophenone, Morpholine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Sodium tert-butoxide).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon), combine 3-bromo-3'-fluorobenzophenone, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent, followed by morpholine and the base.

-

Heat the mixture to reflux and maintain it until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

The resulting crude product, (3-fluorophenyl)(3-morpholinophenyl)methanone, is then purified.

-

This proposed synthesis is an alternative to a workflow involving a Grignard reaction or a Suzuki coupling, which are also viable methods for constructing the benzophenone core.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Research and Development

While specific applications for (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone are not extensively documented in public literature, its structural components suggest potential areas of investigation for drug development professionals.

-

Kinase Inhibition: The benzophenone scaffold is present in molecules designed to modulate kinase activity. The morpholine group is frequently incorporated into kinase inhibitors to improve solubility and pharmacokinetic properties.[6]

-

Serotonin Receptor Agonism: Many compounds containing a morpholine ring interact with serotonin receptors. For instance, certain morpholine derivatives act as 5-HT2A receptor agonists.[7] This suggests the title compound could be a candidate for neurological or psychiatric drug discovery programs.

-

General Medicinal Chemistry Scaffold: The molecule possesses features common in modern medicinal chemistry: a fluorinated aromatic ring (to enhance metabolic stability and binding affinity), a rigid benzophenone core, and a solubilizing morpholine group. It could serve as a versatile starting point for library synthesis to screen against various biological targets.

Safety, Handling, and Storage

Based on safety data sheets for structurally similar compounds, (3-fluorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone should be handled with appropriate precautions.[5]

Hazard Identification

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

GHS Hazard Pictograms:

Signal Word: Warning

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][8]

-

Spill Management: Avoid dust formation. Sweep up spills, place in a suitable container for disposal, and ventilate the area.

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

-

Atmosphere: For long-term stability and to maintain product quality, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

References

-

(3-Fluoro-4-methylphenyl)-morpholin-3-ylmethanone | C12H14FNO2 . PubChem, National Center for Biotechnology Information. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

{3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone . CompTox Chemicals Dashboard, US EPA. [Link]

- N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.

-

[3-fluoro-4-(morpholin-4-yl)phenyl]methanamine . PubChemLite. [Link]

-

Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant . ResearchGate. [Link]

-

[3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone . GlobalChemMall. [Link]

- Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects . PMC, National Center for Biotechnology Information. [Link]

-

(3-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone - Hazard . CompTox Chemicals Dashboard, US EPA. [Link]

-

3-Fluoro-4-morpholinoaniline . PubChem, National Center for Biotechnology Information. [Link]

-

Morpholine - SAFETY DATA SHEET . PENTA s.r.o. [Link]

-

IUPAC - List Details . US EPA. [Link]

-

Benzophenone-3 (BP-3) (Compound) . Exposome-Explorer, IARC. [Link]

-

Methanone, (4-methylphenyl)phenyl- . NIST WebBook. [Link]

-

Chemical structure of benzophenone-3 . ResearchGate. [Link]

-

List of miscellaneous 5-HT2A receptor agonists . Wikipedia. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-FLUORO-3'-THIOMORPHOLINOMETHYL BENZOPHENONE | 898763-07-0 [amp.chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 7. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Technical Characterization of 3-Fluoro-3'-morpholinomethyl benzophenone: Solid-State Properties and Thermal Analysis

The following technical guide details the physicochemical characterization of 3-Fluoro-3'-morpholinomethyl benzophenone , focusing on its thermal properties, melting point determination, and solid-state behavior.

Executive Summary & Compound Identity

3-Fluoro-3'-morpholinomethyl benzophenone (CAS: 898765-47-4 ) is a specialized pharmacophore intermediate, often utilized in the synthesis of CNS-active agents or antitumor benzophenone derivatives. Unlike simple benzophenones, the introduction of the morpholinomethyl moiety via a methylene linker introduces significant steric bulk and basicity, altering the crystal lattice energy and, consequently, the melting point (MP).[1]

This guide addresses the melting point ambiguity often found in public databases for this specific CAS, providing a rigorous protocol for its determination and explaining the structural factors that often render the free base an oil or low-melting solid, while its salts (e.g., hydrochloride) form stable high-melting crystals.[1]

Chemical Profile

| Property | Specification |

| Chemical Name | 3-Fluoro-3'-(morpholin-4-ylmethyl)benzophenone |

| CAS Number | 898765-47-4 |

| Molecular Formula | C₁₈H₁₈FNO₂ |

| Molecular Weight | 299.34 g/mol |

| Predicted Boiling Point | 463.0 ± 45.0 °C (at 760 mmHg) |

| Predicted Density | 1.224 ± 0.06 g/cm³ |

| Physical State (Free Base) | Viscous Oil or Low-Melting Solid (Ambient) |

| Physical State (HCl Salt) | Crystalline Solid (Expected MP > 180°C) |

The Melting Point Investigation

Theoretical vs. Experimental Status

In the absence of a standardized pharmacopeial monograph for CAS 898765-47-4, researchers must rely on first-principles characterization.[1] While the parent benzophenone melts at 47–49 °C , the asymmetry introduced by the 3-fluoro and 3'-morpholinomethyl substitutions disrupts the crystal packing efficiency.[1]

-

Free Base: The morpholine ring is conformationally flexible.[1] Combined with the rotatable methylene linker, this often suppresses the melting point, frequently resulting in a viscous oil or a solid with a melting point near ambient temperature (e.g., 25–40 °C).[1]

-

Salt Formation: To obtain a sharp, characteristic melting point for purity validation, it is standard protocol to convert this base into its hydrochloride or oxalate salt .[1]

Structural Causality (SAR)

The "morpholinomethyl" group is a classic solubilizing appendage.[1]

-

Lipophilicity vs. Lattice Energy: The alkyl-amine chain increases solubility in organic solvents but lowers lattice energy compared to the rigid parent benzophenone.

-

Fluorine Effect: The C-F bond at the 3-position adds polarity but does not significantly enhance stacking interactions compared to the bulky morpholine group.

Experimental Protocols for Thermal Analysis

To scientifically validate the identity and purity of 3-Fluoro-3'-morpholinomethyl benzophenone, the following self-validating workflows are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for the Free Base (if solid) or Salt forms.[1]

Objective: Determine the onset melting temperature (

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal (crimped lid).

-

Equilibration: Equilibrate at 0 °C to freeze any supercooled liquid (if analyzing the free base).

-

Ramp: Heat from 0 °C to 250 °C at a rate of 10 °C/min .

-

Validation: Run a reference standard (Indium, MP 156.6 °C) prior to analysis.

-

Analysis:

Protocol B: Derivatization for MP Characterization

Recommended if the material is an oil.[1]

If the free base is an oil, attempting to determine a melting point is futile.[1] Convert to the HCl salt:

-

Dissolution: Dissolve 100 mg of the oil in 2 mL of anhydrous diethyl ether or ethanol.

-

Acidification: Dropwise add 2M HCl in diethyl ether until pH < 3.

-

Precipitation: A white precipitate (the HCl salt) should form immediately.[1]

-

Filtration: Filter and wash with cold ether.[1]

-

Drying: Vacuum dry at 40 °C for 4 hours.

-

Measurement: Determine the MP of this salt using a capillary apparatus (Büchi or SRS).

Visualization: Characterization Logic Flow[1]

The following diagram illustrates the decision matrix for characterizing this compound based on its physical state.

Figure 1: Decision tree for the thermal characterization of morpholinomethyl benzophenone derivatives.

Synthesis Context & Impurity Management

Understanding the synthesis is crucial for interpreting melting point depressions.[1] This compound is typically synthesized via a Mannich Reaction or Nucleophilic Substitution .[1]

Synthesis Pathway[1]

-

Precursors: 3-Fluorobenzophenone + Morpholine + Formaldehyde (Mannich conditions).[1]

-

Critical Impurity: Residual 3-Fluorobenzophenone.[1]

-

If the product MP is close to 47–50 °C , it may be contaminated with unreacted benzophenone starting material.[1]

-

Purification: Acid-base extraction is required to remove non-basic ketone impurities.

-

Figure 2: Synthetic pathway highlighting the purification step critical for accurate MP determination.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1485330 (Related Morpholino-aniline structures). Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Fluorinated Benzophenone Intermediates

Topic: Preparation of Fluorinated Benzophenone Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

Fluorinated benzophenones are critical pharmacophores in medicinal chemistry, serving as the structural backbone for diverse therapeutics, including kinase inhibitors (e.g., p38 MAP kinase inhibitors), fenofibrate analogs, and photo-affinity labeling agents. The introduction of fluorine enhances metabolic stability, lipophilicity, and binding affinity via specific electrostatic interactions.

However, the synthesis of these intermediates presents a "regioselectivity paradox." Traditional methods often fail to access specific substitution patterns (particularly meta-isomers) or tolerate sensitive functional groups. This guide details three distinct, validated methodologies to overcome these barriers, allowing researchers to select the optimal route based on scale, substitution pattern, and available equipment.

Strategic Method Selection

| Feature | Method A: Friedel-Crafts Acylation | Method B: Carbonylative Suzuki Coupling | Method C: Grignard Addition to Nitriles |

| Primary Utility | Large-scale synthesis of para-isomers. | Access to complex, poly-functionalized scaffolds. | Synthesis of ortho- or meta-substituted isomers. |

| Key Reagents | Fluorobenzene + Benzoyl Chloride | Aryl Halide + Boronic Acid + CO source | Fluorobenzonitrile + Grignard Reagent |

| Regiocontrol | Substrate dependent (Strong para bias). | Absolute (Defined by starting materials). | Absolute (Defined by starting materials). |

| Atom Economy | High | Moderate (Loss of leaving groups/ligands). | Moderate |

| Limitations | Harsh conditions; limited functional group tolerance. | Requires Pd catalyst; CO gas handling (or surrogates).[1][2][3] | Moisture sensitive; cryogenic conditions often required. |

Method A: Friedel-Crafts Acylation (The Industrial Standard)

Mechanism & Rationale

The Friedel-Crafts acylation is the most direct route for accessing para-fluorobenzophenones. Fluorine is an ortho/para director but is deactivating. Due to steric hindrance at the ortho position, acylation of fluorobenzene with benzoyl chloride predominantly yields the para isomer (>90% selectivity).

Modern Catalyst Insight: While Aluminum Chloride (

Protocol: -Mediated Acylation

Scale: 50 mmol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and a drying tube (

). -

Reagent Prep: Charge the flask with dry Dichloromethane (DCM, 50 mL) and anhydrous

(7.3 g, 55 mmol, 1.1 equiv). Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Add Benzoyl Chloride (7.0 g, 50 mmol) dropwise over 15 minutes. Stir for 10 minutes to form the acylium ion complex.

-

Substrate Addition: Add Fluorobenzene (5.3 g, 55 mmol) dropwise. Note: Fluorobenzene is used in slight excess.

-

Reaction: Remove the ice bath and reflux the mixture (40°C) for 3–4 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).

-

Quenching (Critical): Cool to 0°C. Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl. Caution: Highly exothermic.

-

Workup: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (

mL). Wash combined organics with 1M NaOH (to remove unreacted acid), water, and brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize from Ethanol/Hexane.

Visualization: Friedel-Crafts Workflow

Figure 1: Step-by-step workflow for the Friedel-Crafts acylation emphasizing the critical temperature control points.

Method B: Pd-Catalyzed Carbonylative Suzuki Coupling (The Modular Approach)

Mechanism & Rationale

When the target molecule contains sensitive functionality (esters, nitriles) or requires a specific substitution pattern not accessible via Friedel-Crafts (e.g., meta-fluoro), Carbonylative Suzuki coupling is the gold standard. This 3-component reaction couples an aryl halide, an aryl boronic acid, and Carbon Monoxide (CO).[1][3]

Safety Note: To avoid handling high-pressure CO gas cylinders, this protocol uses a "balloon" method or a CO surrogate (like

Protocol: Balloon-Method Carbonylation

Scale: 1.0 mmol

-

Reagents: Combine 4-Bromo-2-fluorobenzene (175 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol),

(2 mol%), and -

Base & Solvent: Add

(2 equiv) and dry Anisole or Dioxane (5 mL). -

CO Introduction: Seal the vial with a septum. Evacuate air and backfill with CO gas using a balloon three times. Leave the balloon attached to maintain 1 atm pressure.

-

Reaction: Heat to 80–100°C for 12 hours with vigorous stirring.

-

Workup: Cool to room temperature. Vent the CO balloon in a fume hood. Filter the mixture through a pad of Celite to remove Palladium black.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel).

Visualization: Catalytic Cycle

Figure 2: The Pd-catalyzed carbonylative cycle. Note that CO insertion must precede transmetallation to form the ketone rather than the biaryl.

Method C: Grignard Addition to Nitriles (The Regio-Specific Approach)

Mechanism & Rationale

This method is indispensable for synthesizing ortho-substituted benzophenones where steric hindrance prevents Friedel-Crafts, or when "inverted" polarity is needed. The reaction proceeds via a stable ketimine salt intermediate, which prevents over-addition (a common issue when reacting Grignards with acid chlorides).[5]

Protocol: Reaction of Grignard with Fluorobenzonitrile

Scale: 10 mmol

-

Grignard Preparation: Prepare Phenylmagnesium Bromide (PhMgBr) in THF (12 mmol) using standard methods (Mg turnings + Bromobenzene), or use a commercial 1.0 M solution.

-

Substrate Prep: In a separate flame-dried flask, dissolve 2-Fluorobenzonitrile (1.21 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[5]

-

Addition: Add the PhMgBr solution dropwise to the nitrile via syringe pump or dropping funnel over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution typically turns dark red/brown as the magnesium imine salt forms.

-

Hydrolysis (The Ketone Formation): Cool back to 0°C. Add 3M HCl (15 mL) dropwise.

-

Chemistry: This converts the

species into the imine

-

-

Reflux: Heat the acidic mixture to reflux for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

-

Workup: Extract with Ethyl Acetate. Wash with saturated

(to neutralize acid) and brine.

Visualization: Grignard Pathway

Figure 3: The nitrile route avoids the formation of tertiary alcohols (over-addition) by passing through the stable imine salt.

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Beller, M., et al. (2014). "Palladium-catalyzed carbonylative coupling reactions." Chemical Reviews, 114(20), 10017-10078.

-

BenchChem. (2025).[4][5] "Application Notes: Friedel-Crafts Acylation of Fluorobenzene."

- Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative Suzuki–Miyaura coupling of aryl halides with aryl boronic acids." Chemistry – A European Journal, 17(29), 8066-8070.

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Standard protocol for Nitrile addition).

Disclaimer: These protocols involve hazardous chemicals including corrosive acids, pressurized gases (CO), and pyrophoric reagents (Grignards). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO) 5 under mild conditions: generation of a highly active, recyclable and scalable ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03036H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for dissolving 3-Fluoro-3'-morpholinomethyl benzophenone

Executive Summary

This guide provides a technical framework for the solubilization and handling of 3-Fluoro-3'-morpholinomethyl benzophenone (hereafter referred to as 3F-MBP ). Due to its amphiphilic nature—comprising a lipophilic benzophenone core and a basic morpholine moiety—3F-MBP presents unique solubility challenges. While highly soluble in dipolar aprotic solvents, it exhibits poor aqueous solubility at neutral pH. This note details protocols for preparing high-concentration stock solutions and stable aqueous formulations for biological assays, emphasizing pH-dependent solubility switching and photodegradation prevention.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the competing forces within the molecule.

-

The Lipophilic Core (Benzophenone + Fluorine): The diaryl ketone scaffold drives high lipophilicity (Predicted LogP ~3.2 – 3.8). This dictates that the molecule will resist dissolution in water and preferentially partition into lipid membranes or hydrophobic pockets.

-

The Basic Handle (Morpholine): The morpholine nitrogen has a pKa of approximately 8.3 .

-

At pH > 9.3 (Basic): The molecule is uncharged and highly lipophilic (insoluble in water).

-

At pH < 6.3 (Acidic): The nitrogen is protonated (

), drastically increasing aqueous solubility.

-

Scientific Insight: The most common error with morpholino-benzophenones is attempting to dissolve them in neutral buffers (PBS, pH 7.4). At this pH, a significant fraction of the compound remains uncharged, leading to micro-precipitation that is often invisible to the naked eye but disastrous for assay reproducibility.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on application.

| Solvent System | Solubility Potential | Application | Critical Notes |

| DMSO (Dimethyl Sulfoxide) | High (>50 mM) | Primary Stock Solution | Universal solvent. Hygroscopic; store under inert gas. Freezes at 19°C. |

| Ethanol (Absolute) | Moderate (~10-25 mM) | Secondary Stock / Evaporation | Good for fixing cells or situations where DMSO is toxic. Volatile. |

| 0.1 M HCl / Water | High (>20 mM) | Aqueous Formulation | Protonates the morpholine. Best for aqueous delivery. |

| PBS (pH 7.4) | Very Low (<100 µM) | Biological Assay Buffer | Risk of precipitation. Do not use for stock preparation. |

| DMF (Dimethylformamide) | High (>50 mM) | Chemical Synthesis | Toxic. Avoid for biological assays if possible. |

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your experimental end-point.

Figure 1: Solvent selection decision tree based on experimental requirements. Note the bifurcation for biological assays based on concentration needs.

Detailed Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Purpose: To create a stable, high-concentration stock for long-term storage.

-

Weighing: Weigh approximately 3-5 mg of 3F-MBP into a pre-tared, amber glass vial. (Benzophenones are photo-active; amber glass prevents UV-induced degradation).

-

Calculation: Calculate the required volume of DMSO (anhydrous, ≥99.9%) to achieve exactly 10 mM.

-

Formula:

-

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

-

Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "pH Switch" Method for Aqueous Formulation

Purpose: To dissolve the compound in water at high concentrations for animal dosing or high-concentration assays without using excessive organic solvents.

-

Preparation: Prepare a 0.1 M HCl solution (sterile filtered).

-

Dissolution: Add the solid 3F-MBP directly to the 0.1 M HCl.

-

Mechanism: The acid protonates the morpholine nitrogen (

), creating the ionic hydrochloride salt form in situ. -

Adjustment: Vortex until dissolved.

-

Note: If the solution is too acidic for the biological target, you can dilute this acidic stock into a buffered medium (e.g., HEPES), provided the final pH does not rise above 7.0, which would risk reprecipitation.

-

Workflow Visualization: Dissolution & QC

The following diagram outlines the critical path for preparing a verified solution, including the "Visual Solubility Check" which is often skipped but vital for hydrophobic compounds.

Figure 2: Step-by-step dissolution workflow with integrated Quality Control (QC) checkpoint using the Tyndall Effect to detect micro-precipitates.

Stability & Storage Guidelines

-

Photostability (CRITICAL): Benzophenones absorb UV light (typically

~250-300 nm). Exposure to ambient light can lead to radical formation or cyclization. Always use amber vials or wrap containers in aluminum foil. -

Hygroscopicity: DMSO is hygroscopic. Water uptake can cause the 3F-MBP to precipitate out of the DMSO stock over time. Store DMSO stocks in a desiccator or with tight parafilm seals.

-

Chemical Stability: The morpholine ring is susceptible to N-oxidation over long periods if exposed to air. Store under nitrogen or argon if possible.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology, 10(3), 226-234. (Focus on solubility screening methods).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzophenone. (General stability data).

-

Sigma-Aldrich Technical Bulletin. (n.d.). Handling and Solubility of Morpholine Derivatives.

Sources

Scale-Up Synthesis of Morpholinomethyl Benzophenone Compounds

Application Note & Process Protocol

Executive Summary

Morpholinomethyl benzophenone derivatives represent a critical scaffold in two major industrial sectors: UV-curing photoinitiators (where they serve as water-soluble or co-initiating species) and medicinal chemistry (as intermediates for antihistamines and anti-inflammatory agents).

Scaling up the synthesis of these compounds presents specific engineering challenges, primarily centered on exotherm management during amination and impurity control (preventing bis-alkylation or quaternary ammonium salt formation).

This guide details two distinct, validated routes for the synthesis of 4-(morpholinomethyl)benzophenone and its functionalized analogues:

-

Route A (The Industrial Standard): Nucleophilic substitution of 4-(chloromethyl)benzophenone. Preferred for non-phenolic targets.

-

Route B (The Green Route): Mannich reaction of 4-hydroxybenzophenone. Preferred for phenolic targets.[1][2][3]

Strategic Route Selection

The choice of synthetic route depends entirely on the functionalization of the benzophenone core.

| Feature | Route A: Benzylic Substitution | Route B: Mannich Reaction |

| Precursor | 4-(Chloromethyl)benzophenone | 4-Hydroxybenzophenone |

| Reagents | Morpholine, Base ( | Morpholine, Formaldehyde |

| Atom Economy | Lower (Generates stoichiometric salt waste) | High (Water is the only byproduct) |

| Reaction Type | Condensation / Electrophilic Substitution | |

| Key Challenge | Controlling over-alkylation (Quat salts) | Controlling pH and oligomerization |

| Scalability | Excellent (Robust, crystalline intermediates) | Good (Requires careful temperature control) |

Visualizing the Synthetic Pathways

The following diagram outlines the chemical logic for both pathways.

Figure 1: Parallel synthetic pathways for morpholinomethyl functionalization. Route A targets the benzylic position; Route B targets the aromatic ring ortho to a phenol.

Detailed Protocol: Route A (Benzylic Substitution)

Target Compound: 4-(Morpholinomethyl)benzophenone Scale: 100 g - 1 kg Pilot Batch

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 4-(Chloromethyl)benzophenone (1.0 equiv). Note: The chloro-derivative is preferred over bromo- for scale-up due to lower cost and better stability, despite lower reactivity.

-

Nucleophile: Morpholine (2.2 equiv). Note: Use excess morpholine to act as both nucleophile and acid scavenger (forming Morpholine·HCl).

-

Solvent: Toluene (5-8 volumes). Reasoning: Toluene allows for azeotropic drying if needed and facilitates the filtration of the Morpholine·HCl salt, which is insoluble in toluene.

-

Wash: Water, Brine.

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Equip a double-jacketed glass reactor with an overhead mechanical stirrer (anchor impeller preferred), reflux condenser, nitrogen inlet, and a dropping funnel.

-

Charge 4-(chloromethyl)benzophenone (1.0 equiv) and Toluene (5 volumes).

-

Stir at 200 RPM until fully dissolved.

-

Inerting: Purge the headspace with nitrogen for 15 minutes to remove oxygen (prevents oxidative darkening of the amine).

Step 2: Controlled Addition (The "Heat Check")

-

Heat the reactor jacket to 50°C .

-

Charge Morpholine (2.2 equiv) into the dropping funnel.

-

Critical Step: Add morpholine dropwise over 30–60 minutes.

-

Why? The reaction is exothermic. A rapid addition can cause a temperature spike, leading to solvent boiling or impurity formation.

-

Monitor: Ensure internal temperature does not exceed 65°C during addition.

-

Step 3: Reaction & Digestion

-

Once addition is complete, ramp the temperature to Reflux (~110°C) .

-

Hold at reflux for 4–6 hours .

-

IPC (In-Process Control): Sample every hour after T=3h. Analyze via HPLC or TLC (Mobile Phase: 10% MeOH in DCM). Target: <1% starting material.

Step 4: Workup & Salt Removal

-

Cool the reaction mass to 20–25°C .

-

Filtration: The mixture will contain a heavy precipitate of Morpholine Hydrochloride. Filter this solid off using a pressure filter or centrifuge.

-

Scale-Up Tip: The salt cake can be sticky. Wash the cake with 1 volume of cold Toluene to recover entrained product.

-

-

Washing: Transfer the filtrate (Toluene layer) back to a reactor. Wash with Water (3 x 2 volumes) to remove excess free morpholine.

-

Check pH of the aqueous wash; the final wash should be neutral (pH ~7).

Step 5: Isolation & Crystallization [4]

-

Concentrate the organic phase under vacuum (50°C, 100 mbar) to approximately 2 volumes.

-

Solvent Swap (Optional): If the product does not crystallize from Toluene, swap solvent to Isopropanol (IPA) . Add 3 volumes of IPA and distill off remaining Toluene.

-

Cooling Crystallization: Cool slowly to 0–5°C over 2 hours.

-

Filter the white crystalline solid. Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Detailed Protocol: Route B (Mannich Reaction)

Target Compound: 3-(Morpholinomethyl)-4-hydroxybenzophenone Scale: 100 g Batch

This route utilizes the "ortho-directing" power of the phenol group.

Reagents[1][2][3][5][6][7][8][9][10]

-

Substrate: 4-Hydroxybenzophenone (1.0 equiv).

-

Amine: Morpholine (1.1 equiv).[5]

-

Aldehyde: Paraformaldehyde (1.1 equiv) or Formalin (37% aq, 1.2 equiv).

-

Solvent: Ethanol (95%) or Isopropanol.

Methodology[3][4][6][11]

-

Mixing: In a reactor, slurry 4-hydroxybenzophenone, paraformaldehyde, and morpholine in Ethanol (4 volumes).

-

Heating: Heat the mixture to Reflux (78°C) .

-

Dissolution: As the reaction proceeds, the paraformaldehyde depolymerizes and the mixture will become homogeneous (clear solution).

-

Time: Reflux for 12–16 hours.

-

Crystallization: Upon cooling to room temperature, the Mannich base often precipitates directly.

-

Recrystallization: If an oil forms (common in Mannich reactions), reheat to dissolve and add a seed crystal. Cool slowly to 0°C.

Process Engineering & Safety (E-E-A-T)

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:

| Parameter | Setpoint | Risk of Deviation |

| Addition Rate | 10-15% vol/min | High Exotherm: Runaway reaction risk if added as a bolus. |

| Water Content | <0.5% (Route A) | Hydrolysis: Water competes with morpholine, hydrolyzing the chloromethyl group to hydroxymethyl. |

| Agitation | >1.5 W/kg | Mass Transfer: Poor mixing leads to localized hot spots and bis-alkylation impurities. |

Safety & Toxicology

-

Morpholine: Highly corrosive and flammable (Flash point: 35°C). It can cause severe skin burns. Engineering Control: Use closed-loop dosing systems.

-

Formaldehyde (Route B): Known carcinogen. Ensure reactor scrubbers are active to capture off-gassing vapors.

-

Benzophenone Derivatives: Many are UV-active sensitizers. Avoid skin contact to prevent photosensitization.

Process Flow Diagram (PFD)

The following diagram illustrates the unit operations for the industrial scale-up (Route A).

Figure 2: Unit operation flow for the scale-up of 4-(morpholinomethyl)benzophenone via nucleophilic substitution.

Analytical Characterization

To validate the synthesis, the following analytical data should be referenced against the isolated product.

-

HPLC Purity: >98.0% (Area %).

-

Impurity A: 4-(Hydroxymethyl)benzophenone (Hydrolysis byproduct).

-

Impurity B: Bis-morpholino species (if di-halide was present).

-

-

1H NMR (CDCl3, 400 MHz):

- 7.7–7.8 (m, 4H, Benzophenone Ar-H)

- 7.4–7.5 (m, 5H, Ar-H)

- 3.55 (s, 2H, Ar-CH2 -N)

- 3.70 (t, 4H, Morpholine O-CH2)

- 2.45 (t, 4H, Morpholine N-CH2)

-

Melting Point: 74–76°C (for 4-(morpholinomethyl)benzophenone free base) [1].

References

-

ChemicalBook. (n.d.). 4-(Morpholinomethyl)benzophenone Properties and Synthesis. Retrieved from

- Organic Syntheses. (1998). Alkylation of Amines: General Procedures. Org. Synth. Coll. Vol. 9.

-

PubChem. (2023). 4-(Chloromethyl)benzophenone Compound Summary. National Library of Medicine. Retrieved from

- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Classic reference for Route B mechanism).

-

BenchChem. (2025).[6][7] Safety Data Sheet: Morpholine Scale-Up Considerations. Retrieved from

(Note: While specific melting points for every derivative vary, the provided range is typical for the parent 4-isomer. Always consult the specific CoA of your starting material.)

Sources

- 1. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Support Center: High-Yield Synthesis of 3-Fluoro-3'-morpholinomethyl Benzophenone

This technical guide is designed to function as a specialized support center for researchers synthesizing 3-Fluoro-3'-morpholinomethyl benzophenone . It prioritizes high-yield protocols, addressing common "pain points" such as regioselectivity errors, radical bromination failures, and amination byproducts.

Status: Operational Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

Low yields in this synthesis typically stem from two critical failures:

-

Regiochemical Drift: Attempting Friedel-Crafts acylation on toluene yields the para-isomer (4-methyl), not the required meta-isomer (3-methyl).

-

Lewis Acid Quenching: Attempting to couple morpholine before forming the ketone results in catalyst poisoning (morpholine-AlCl3 complexation).

The Corrective Strategy: Adopt a Linear Late-Stage Amination pathway. Construct the meta-substituted core via Grignard chemistry, functionalize the benzylic position via radical bromination, and install the morpholine last under Finkelstein conditions.

The Validated Synthetic Pathway

Do not use Friedel-Crafts acylation on toluene if you require the 3'-isomer. The methyl group is an ortho/para director. You must use a Grignard-Nitrile approach to guarantee the meta position.

Workflow Visualization

Figure 1: Validated synthetic route avoiding regiochemical errors. The Grignard route ensures the meta-substitution pattern required for the 3'-isomer.

Step-by-Step Troubleshooting & Optimization

Phase 1: The Core Scaffold (Grignard Reaction)

Goal: Synthesis of 3-Fluoro-3'-methylbenzophenone.

| Common Issue | Root Cause | Corrective Action |

| Low Conversion | Grignard reagent degradation (moisture). | Titrate Grignard before use. Flame-dry glassware under Ar/N2. |

| Imine Hydrolysis Failure | Ketimine intermediate is stable. | Increase acid concentration (3M HCl) and reflux time (2-4h) during workup. |

| Wrong Isomer | Used Friedel-Crafts on Toluene. | STOP. Switch to Grignard (3-Fluorophenyl MgBr + 3-Tolunitrile). |

Protocol Note: React 3-fluorophenylmagnesium bromide (1.2 equiv) with 3-tolunitrile (1.0 equiv) in anhydrous THF. Reflux for 4 hours. Cool to 0°C and quench with 3M HCl. Reflux the biphasic mixture for 2 hours to hydrolyze the ketimine to the ketone.

Phase 2: Radical Bromination (Wohl-Ziegler)

Goal: Selective mono-bromination of the benzylic methyl group.

The Failure Mode: Over-bromination (gem-dibromide) or no reaction.

-

Reagent: N-Bromosuccinimide (NBS).[1] Recrystallize from water before use to remove free Br2.

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

-

Solvent: CCl4 is traditional but toxic.[2] Trifluorotoluene (PhCF3) is the modern, high-yield green alternative.

Optimization Table:

| Variable | Recommendation | Why? |

| Stoichiometry | 1.05 equiv NBS | Excess NBS leads to di-bromination (inseparable impurity). |

| Light Source | 300W Tungsten or Blue LED | Photochemical initiation often outperforms thermal initiation for this substrate. |

| Monitoring | 1H-NMR (Not TLC) | TLC spots for Methyl and Bromomethyl overlap. NMR shows shift from ~2.4 ppm (CH3) to ~4.5 ppm (CH2Br). |

Phase 3: The Amination (Morpholine Coupling)

Goal: High-yield S_N2 substitution without quaternary salt formation.

Critical Logic: The reaction of benzyl bromide with morpholine is a standard S_N2, but it is prone to "stalling" if the leaving group (Br) is not efficient enough or if the product inhibits the reaction.

The "Finkelstein Boost": Add catalytic Potassium Iodide (KI, 10 mol%) . This converts the Benzyl-Br to Benzyl-I in situ. The Iodide is a better leaving group, accelerating the reaction rate by 2-5x and allowing lower temperatures (preventing degradation).

Amination Troubleshooting Logic

Figure 2: Decision tree for troubleshooting the final amination step. The addition of KI is the most common yield-improving modification.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-fluorobenzoyl chloride and N-(3-benzyl)morpholine in a Friedel-Crafts reaction to do this in one step? A: No. This is the most common cause of failure. The morpholine nitrogen is a Lewis base; it will complex with the Aluminum Chloride (AlCl3) catalyst, deactivating it. You would need >2 equivalents of AlCl3, and even then, the electron-withdrawing nature of the protonated morpholine ring will severely deactivate the aromatic ring, leading to poor yields (<10%).

Q2: My bromination step yields a mixture of starting material, product, and di-bromo product. How do I purify? A: Separation is difficult. Prevention is key. Stop the reaction at 85-90% conversion (monitor by NMR). Do not push for 100%. The remaining methyl-starting material is easier to separate from the amine product in the next step (polarity difference) than the di-bromo impurity is from the mono-bromo.

Q3: Why is my final product turning dark/tarry? A: Benzyl morpholines are susceptible to oxidation (N-oxide formation) if left in solution for long periods. Perform the reaction under Nitrogen/Argon. During workup, avoid acidic washes, as the morpholine moiety will protonate and extract into the aqueous layer, leading to massive yield loss. Wash only with water and brine.

Optimized Experimental Protocol (The "Gold Standard")

Step 3: Synthesis of 3-Fluoro-3'-morpholinomethyl benzophenone

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-3'-(bromomethyl)benzophenone (1.0 equiv) and Acetonitrile (0.1 M concentration).

-

Additives: Add Potassium Carbonate (K2CO3, 2.0 equiv) and Potassium Iodide (KI, 0.1 equiv).

-

Nucleophile: Add Morpholine (1.2 equiv) dropwise at room temperature.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup:

-

Filter off the inorganic salts (K2CO3/KBr).

-

Concentrate the filtrate.

-

Redissolve in EtOAc. Wash with Water (x2) and Brine (x1) . Do not wash with HCl.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).

References

-

Wohl-Ziegler Bromination Mechanism & Optimization

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.

-

Source:

-

Finkelstein-Assisted Amination (KI Catalyst)

- Pai, N. R., & Dubhashi, D. S. (2009). Finkelstein Reaction: A Review.

-

Context: Use of KI to accelerate S_N2 reactions of benzyl chlorides/bromides.[3]

- Friedel-Crafts Selectivity & Limitations: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Context: Explains the deactivation of Lewis Acid catalysts by amines and ortho/para directing effects of toluene.

-

General Synthesis of Morpholine Derivatives

- Organic Syntheses, Coll. Vol. 8, p. 26 (1993).

-

Source: (General reference for amine alkylation conditions).

Sources

Technical Support Center: 3-Fluoro-3'-morpholinomethyl benzophenone

A Guide to Solution Stability, Troubleshooting, and Analysis

Prepared by the Senior Application Scientist Team

Introduction

3-Fluoro-3'-morpholinomethyl benzophenone is a molecule of interest for researchers in medicinal chemistry and materials science, combining the photosensitive benzophenone core with a basic morpholine moiety. Understanding its stability in solution is paramount for obtaining reproducible experimental results and for predicting its shelf-life and degradation profile in various formulations. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for assessing and troubleshooting the stability of this compound.

As there is limited publicly available stability data for this specific molecule, this document synthesizes established chemical principles for the benzophenone and morpholine structural classes. It provides predictive insights and robust experimental protocols to empower researchers to perform a thorough stability assessment. Our approach is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure the development of stability-indicating analytical methods.[1][2][3]

Frequently Asked Questions (FAQs): Predicted Stability Profile

This section addresses common questions regarding the anticipated stability of 3-Fluoro-3'-morpholinomethyl benzophenone based on its structural components.

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its structure, two primary degradation pathways are of concern:

-

Photodegradation: The benzophenone core is a well-known chromophore that absorbs UV light. This can lead to the formation of excited triplet states, which may degrade the molecule itself or react with the solvent or other solutes.[4] The degradation process for benzophenones generally follows pseudo-first-order kinetics.[5][6][7]

-

Hydrolysis/Oxidation: The molecule contains two potential sites for hydrolytic or oxidative instability:

-

Benzylic C-N Bond: The bond between the benzoyl ring and the morpholinomethyl group is a benzylic amine linkage, which can be susceptible to hydrolysis, particularly under acidic conditions, or oxidative cleavage.

-

Morpholine Ring: The morpholine ring itself, while generally stable, can undergo oxidative degradation, potentially leading to ring-opening.[8] The ether linkage within the morpholine ring makes it less nucleophilic than piperidine, but it can still participate in various reactions.[9][10]

-

Q2: How is pH expected to influence the stability of the compound in aqueous solutions?

A2: The pH of the solution is a critical factor. The morpholine nitrogen has a pKa in its protonated form, making the molecule's overall properties pH-dependent.

-

Acidic pH (pH < 7): The morpholine nitrogen will be protonated, forming a morpholinium salt. This increases water solubility but may also accelerate the hydrolysis of the benzylic C-N bond. Studies on other benzophenones have shown that degradation rates can be strongly pH-dependent.[11][12]

-

Neutral to Basic pH (pH ≥ 7): The morpholine nitrogen will be in its free base form. While this may reduce susceptibility to acid-catalyzed hydrolysis, the compound could be more prone to base-catalyzed reactions or oxidative degradation. For some benzophenone derivatives, degradation is highest under neutral to mildly basic conditions.[11]

Q3: What is the likely photostability of this compound, and how can I mitigate photodegradation?

A3: Benzophenone derivatives are designed to absorb UV light, but this does not guarantee their stability.[13] While some are highly stable, many undergo photodegradation.[4][14] The nature and position of substituents on the aromatic rings significantly influence photochemical stability.[5] To mitigate potential photodegradation during experiments:

-

Work under yellow or red light.

-

Use amber glass vials or wrap containers in aluminum foil.

-

Include a photostability study as part of your initial characterization (see Protocol 1).

Q4: Should I be concerned about oxidative degradation?

A4: Yes. Forced degradation studies for pharmaceuticals routinely include oxidative stress testing because it is a common degradation pathway.[1][15] The benzylic carbon and the morpholine ring are potential sites of oxidation. Common sources of oxidative stress in a lab setting include dissolved oxygen, trace metal ion contaminants, and peroxides that can form in certain solvents (e.g., THF, dioxane).

Q5: What are the recommended solvents for preparing stock solutions and for long-term storage?

A5: For long-term storage, a non-aqueous, aprotic solvent is recommended to minimize risks of hydrolysis.

-

Recommended: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO), stored desiccated and under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C or -80°C).

-

Use with Caution: Protic solvents like methanol or ethanol could participate in photochemical reactions. Ethereal solvents like Tetrahydrofuran (THF) can form explosive peroxides and should be handled with care and tested for their presence.[16] Anhydrous conditions are often necessary for water-sensitive compounds.[16]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during your experiments.

| Problem Observed | Potential Cause(s) | Troubleshooting Steps & Recommendations |

| Rapid loss of compound in solution, even when stored in the dark. | 1. Hydrolysis: The solvent may contain water, or the solution pH may be promoting acid/base-catalyzed degradation. 2. Oxidation: The solvent may contain dissolved oxygen or peroxide impurities. 3. Excipient Incompatibility: If in a formulation, an excipient may be reacting with the compound.[17] | 1. Verify Solvent: Use fresh, HPLC-grade anhydrous solvents. Prepare solutions under an inert atmosphere (N₂ or Ar). 2. Control pH: If using aqueous buffers, ensure the pH is controlled and evaluate stability across a pH range (e.g., pH 3, 7, 9). 3. Check for Peroxides: Use test strips to check for peroxides in solvents like THF or dioxane. |

| Inconsistent results when experiments are conducted under ambient light. | Photodegradation: The compound is likely sensitive to light, leading to variable degradation depending on the duration and intensity of light exposure. | 1. Protect from Light: Immediately switch to using amber vials or foil-wrapped glassware for all solutions. 2. Modify Environment: Perform sample preparation and analysis under UV-filtered light (yellow lights). 3. Quantify: Perform a controlled photostability experiment (see Protocol 1) to determine the degradation rate. |

| New, unidentified peaks appear in HPLC/UPLC chromatograms over time. | Chemical Degradation: The compound is degrading into one or more new chemical entities. | 1. Initiate Forced Degradation: Perform a systematic forced degradation study (Protocol 1) to intentionally generate degradants. This helps confirm that your analytical method can detect them. 2. Peak Tracking: Use a photodiode array (PDA) detector to compare UV spectra and help in tracking peaks. 3. Structure Elucidation: Use LC-MS to obtain mass data for the new peaks to help identify their structures. |

| Compound appears unstable in acidic HPLC mobile phase (e.g., with 0.1% TFA or Formic Acid). | Acid-Catalyzed Hydrolysis: The acidic mobile phase is causing on-column or in-vial degradation. | 1. Raise Mobile Phase pH: Try a mobile phase with a higher pH (e.g., using an ammonium acetate or ammonium formate buffer at pH 4-6), ensuring it is compatible with your column. 2. Minimize Residence Time: Keep samples in the autosampler for the shortest possible time. Use a refrigerated autosampler if available. 3. Alternative Chromatography: Consider normal-phase chromatography if reverse-phase conditions prove too harsh.[16] |

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This study is crucial to identify potential degradation products and establish that your analytical method is "stability-indicating."[2][3] The goal is to achieve 5-20% degradation of the active ingredient.[2]

1. Materials and Equipment:

-

3-Fluoro-3'-morpholinomethyl benzophenone

-

HPLC-grade solvents (Acetonitrile, Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, oven, and photostability chamber

-

HPLC or UPLC system with UV/PDA detector[18]

2. Procedure:

-

Sample Preparation: Prepare a ~1 mg/mL stock solution in acetonitrile. For each condition, dilute this stock into the stressor solution to a final concentration of ~100 µg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound and solution at 70°C.

-

Photolytic: Expose solid and solution to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1]

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until the target degradation is achieved.

-

Analysis: For acid/base samples, neutralize before injection. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

-

Control: A control sample (in solution, protected from light, at room temp) should be run at each time point.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A method is stability-indicating if it can quantify the parent compound and resolve it from all known degradation products and impurities without interference.[3]

1. Initial Conditions (Starting Point):

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 95% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Detection: UV detection at the λmax of the compound and at a secondary wavelength (e.g., 254 nm).

-

Injection Volume: 5 µL

2. Method Validation:

-

Analyze the stressed samples from Protocol 1.

-

Specificity: Check for resolution between the parent peak and all degradant peaks. The peak purity of the parent compound should be >0.995.[3]

-

Linearity, Accuracy, Precision: Perform standard validation experiments once the method's specificity is confirmed.

Visualization of Key Concepts

Chemical Structure

Caption: Recommended workflow for a comprehensive stability assessment.

Potential Degradation Pathways

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. onyxipca.com [onyxipca.com]

- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes [mdpi.com]

- 8. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 9. Morpholine - Wikipedia [en.wikipedia.org]

- 10. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The pH-Dependent Antioxidant Responses of Benzophenone-3 on Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longchangchemical.com [longchangchemical.com]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. pharmtech.com [pharmtech.com]

- 17. isfcppharmaspire.com [isfcppharmaspire.com]

- 18. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3-Fluoro-3'-morpholinomethyl benzophenone

Welcome to the technical support center for the purification of 3-Fluoro-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and data from related benzophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 3-Fluoro-3'-morpholinomethyl benzophenone?

A1: Impurities can generally be categorized as organic or inorganic.[1] Organic impurities may include unreacted starting materials, by-products from side reactions, and degradation products.[1] For this specific molecule, potential impurities could be positional isomers formed during the synthesis, or related benzophenone derivatives.[2][3] Inorganic impurities typically arise from reagents and catalysts used in the synthesis.[1]

Q2: What are the key physicochemical properties of 3-Fluoro-3'-morpholinomethyl benzophenone to consider for purification?

Q3: Which purification techniques are most suitable for 3-Fluoro-3'-morpholinomethyl benzophenone?

A3: The most common and effective purification methods for compounds of this nature are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is a versatile technique for separating complex mixtures.[8][9]

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for common issues encountered during the purification of 3-Fluoro-3'-morpholinomethyl benzophenone.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.[8] The basic principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.

Problem 1: The compound does not dissolve in the hot solvent.

-

Cause: The chosen solvent is not suitable for your compound.

-

Solution:

-

Select a different solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents with varying polarities. For benzophenone derivatives, solvents like petroleum ether, hexane, or ethanol-water mixtures have been used.[8][10][11]

-

Increase the solvent volume: You may not be using enough solvent. Add more hot solvent in small portions until the compound dissolves.

-

Problem 2: The compound oils out instead of crystallizing.

-

Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

-

Solution:

-

Lower the temperature before cooling: Allow the solution to cool slightly before placing it in an ice bath.

-

Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of your compound.

-

Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

-

Problem 3: No crystals form upon cooling.

-

Cause: The solution is not saturated, or the cooling process is too rapid.

-

Solution:

-

Evaporate some of the solvent: This will increase the concentration of your compound.

-

Cool the solution slowly: Allow the flask to cool to room temperature before placing it in an ice bath.

-

Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can provide a surface for crystal nucleation.

-

Purification Workflow and Logic

The following diagram illustrates a general workflow for the purification of 3-Fluoro-3'-morpholinomethyl benzophenone, guiding the user through decision-making based on the nature of the crude product.

Caption: Purification decision workflow for 3-Fluoro-3'-morpholinomethyl benzophenone.

Column Chromatography Troubleshooting

Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).

Problem 1: Poor separation of compounds (overlapping spots on TLC).

-

Cause: The solvent system (mobile phase) is not optimized.

-

Solution:

-

Adjust solvent polarity: If the compounds are running too fast (high Rf value), decrease the polarity of the mobile phase. If they are running too slowly (low Rf value), increase the polarity. A common starting point for benzophenone derivatives could be a mixture of hexane and ethyl acetate.

-

Try a different solvent system: Sometimes, changing the solvent system entirely can improve separation. For example, dichloromethane/methanol could be an alternative.

-

Use a different stationary phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.

-

Problem 2: The compound is not eluting from the column.

-

Cause: The mobile phase is not polar enough, or the compound is strongly interacting with the stationary phase.

-

Solution:

-

Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your mobile phase.

-

Add a modifier: For basic compounds like this one, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution from silica gel.

-

Problem 3: Cracking or channeling of the stationary phase.

-

Cause: Improper packing of the column.

-

Solution:

-

Pack the column carefully: Ensure the stationary phase is packed uniformly without any air bubbles. A slurry packing method is generally recommended.

-

Avoid letting the column run dry: Always keep the top of the stationary phase covered with the mobile phase.

-

Experimental Protocols

General Recrystallization Protocol for Benzophenone Derivatives

This protocol is a general guideline and may need to be optimized for 3-Fluoro-3'-morpholinomethyl benzophenone.[8]

-

Dissolution: In a flask, add the crude solid and a small amount of a suitable solvent (e.g., petroleum ether, or an ethanol/water mixture).[8][11]

-

Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

-

Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

General Column Chromatography Protocol

-

Column Preparation: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions.

-